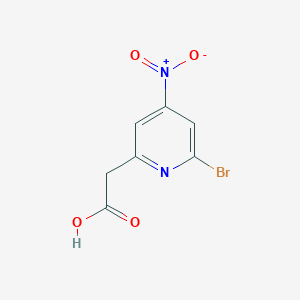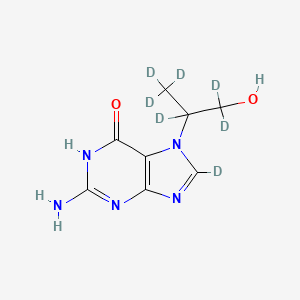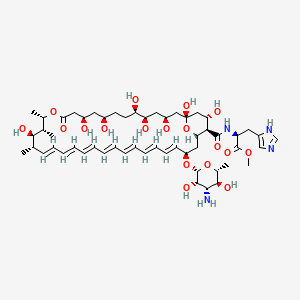
Antibiotic A21 (Technical Grade)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic A21 (Technical Grade) is a compound known for its potent antimicrobial properties. It is a derivative of Amphotericin B, a well-known antifungal agent. The compound has a molecular formula of C54H82N4O18 and a molecular weight of 1075.24 . It is primarily used in research settings for its ability to inhibit the growth of various microbial organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic A21 (Technical Grade) involves the modification of Amphotericin B. The process typically includes the esterification of L-Histidine with Methyl Ester, followed by amide formation with Amphotericin B . The reaction conditions require precise control of temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Antibiotic A21 (Technical Grade) is generally carried out through fermentation processes. The core antibiotic structure is produced by microbial fermentation, followed by chemical modification to achieve the desired technical grade . This method ensures high yield and consistency in the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Antibiotic A21 (Technical Grade) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antimicrobial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of Antibiotic A21 (Technical Grade) with altered antimicrobial properties. These derivatives are often studied for their enhanced efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
Antibiotic A21 (Technical Grade) has a wide range of applications in scientific research:
Chemistry: It is used as a reference material for studying the chemical properties and reactions of antifungal agents.
Biology: The compound is employed in microbiological studies to understand its effects on different microbial species.
Medicine: Research on Antibiotic A21 (Technical Grade) focuses on its potential therapeutic applications, particularly in treating fungal infections.
Industry: It is used in the development of new antimicrobial agents and formulations for various industrial applications
Mecanismo De Acción
The mechanism of action of Antibiotic A21 (Technical Grade) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to cell lysis and death . The compound targets specific pathways involved in cell membrane synthesis, making it highly effective against fungal pathogens.
Comparación Con Compuestos Similares
Similar Compounds
Amphotericin B: The parent compound of Antibiotic A21, known for its broad-spectrum antifungal activity.
Nystatin: Another polyene antifungal agent with a similar mechanism of action.
Natamycin: A polyene antifungal used primarily in food preservation.
Uniqueness
Antibiotic A21 (Technical Grade) is unique due to its modified structure, which enhances its stability and reduces toxicity compared to its parent compound, Amphotericin B . This makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C54H82N4O18 |
|---|---|
Peso molecular |
1075.2 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C54H82N4O18/c1-31-18-16-14-12-10-8-6-7-9-11-13-15-17-19-39(75-53-50(68)47(55)49(67)34(4)74-53)26-44-46(51(69)58-40(52(70)72-5)22-35-29-56-30-57-35)43(64)28-54(71,76-44)27-38(61)24-42(63)41(62)21-20-36(59)23-37(60)25-45(65)73-33(3)32(2)48(31)66/h6-19,29-34,36-44,46-50,53,59-64,66-68,71H,20-28,55H2,1-5H3,(H,56,57)(H,58,69)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t31-,32-,33-,34+,36+,37+,38-,39-,40-,41+,42+,43-,44-,46+,47-,48+,49+,50-,53-,54+/m0/s1 |
Clave InChI |
HYLVVIVHCVMQGE-BOTNPQSTSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
SMILES canónico |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)NC(CC3=CN=CN3)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
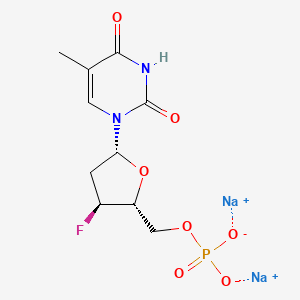
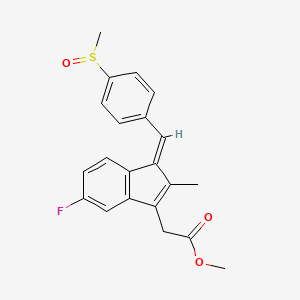
![7-[3-(5,5-Dimethyl-4-oxofuran-2-yl)butoxy]chromen-2-one](/img/structure/B15293927.png)
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![[Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)


